![molecular formula C17H27FN4O2 B6449070 2-[4-(3,3-dimethylbutanoyl)piperazin-1-yl]-5-fluoro-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one CAS No. 2549045-46-5](/img/structure/B6449070.png)
2-[4-(3,3-dimethylbutanoyl)piperazin-1-yl]-5-fluoro-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one
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Overview
Description
The compound is a derivative of dihydropyrimidinone, which is a class of compounds that have been studied for their potential biological activities . The presence of a piperazine ring and a fluoro-substituted aromatic ring suggests that this compound might have interesting pharmacological properties.
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the carbonyl group in the dihydropyrimidinone ring, the secondary amine in the piperazine ring, and the fluorine atom on the aromatic ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a piperazine ring could potentially increase the compound’s solubility in water .Scientific Research Applications
- Olanzapine is primarily used as an antipsychotic agent for treating schizophrenia and related psychoses .
- Olanzapine’s derivative, (S,R,S)-AHPC , serves as a ligand in PROTAC (proteolysis-targeting chimeras) technology .
- Researchers have designed and synthesized structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives using multi-step procedures .
- A series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines, including olanzapine derivatives, were synthesized as potential antifungal agents .
Antipsychotic Medication (Schizophrenia and Psychoses)
Targeted Protein Degradation (PROTAC Technology)
Benzothiazole Derivatives Synthesis
Antifungal Agents Development
Crystallography and Solvate Studies
Mechanism of Action
properties
IUPAC Name |
2-[4-(3,3-dimethylbutanoyl)piperazin-1-yl]-5-fluoro-4-propan-2-yl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27FN4O2/c1-11(2)14-13(18)15(24)20-16(19-14)22-8-6-21(7-9-22)12(23)10-17(3,4)5/h11H,6-10H2,1-5H3,(H,19,20,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQZXUOLLECZMGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=O)NC(=N1)N2CCN(CC2)C(=O)CC(C)(C)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(3,3-dimethylbutanoyl)piperazin-1-yl]-5-fluoro-4-propan-2-yl-1H-pyrimidin-6-one |
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